molecular formula C22H21NO2 B2864226 2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone CAS No. 326610-29-1

2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone

Cat. No. B2864226
M. Wt: 331.415
InChI Key: CIPBJOOMGDKSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Enantioselective Catalysis

  • A study by Thvedt et al. (2011) explored the use of polymethacrylate containing 4-hydroxy-α,α-diphenyl-l-prolinol as a catalyst in the asymmetric reduction of 1-arylethanones. This research contributes to the understanding of enantioselective catalysis, a process crucial in the production of optically active compounds (Thvedt et al., 2011).

Degradation of Lignin Model Compounds

  • Kawai et al. (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor. This study contributes to the understanding of lignin degradation, a key process in biomass utilization (Kawai et al., 1988).

Anti-Inflammatory Activity

  • Singh et al. (2020) examined the anti-inflammatory activities of phenyl dimer compounds in vivo on Wistar strain albino rats. This research provides insights into the potential therapeutic applications of these compounds (Singh et al., 2020).

Complex Formation in Chemistry

  • Couillens et al. (2002) explored the synthesis and characterization of oxo- and phenylimido-rhenium(V) complexes. The study of these complexes is vital for understanding coordination chemistry and catalysis (Couillens et al., 2002).

Synthesis of Biologically Active Chalcone Derivatives

  • Katade et al. (2008) discussed the synthesis of biologically active chalcone derivatives using microwave energy. This research is significant for pharmaceutical and medicinal chemistry, providing methods for the synthesis of potential therapeutic agents (Katade et al., 2008).

Estrogen Receptor Binding Affinity

  • Lubczyk et al. (2003) synthesized C2-alkyl substituted derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene and tested their estrogen receptor binding affinity, highlighting the significance of these compounds in hormone-related research (Lubczyk et al., 2003).

properties

IUPAC Name

2-(4-ethoxyanilino)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-21-14-12-20(13-15-21)23-16-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBJOOMGDKSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone

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